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Compound of Interest

Compound Name: MK8722

Cat. No.: B609113

For researchers, scientists, and drug development professionals, understanding the selectivity
of a compound is paramount. This guide provides a comprehensive analysis of the cross-
reactivity of MK-8722, a potent, systemic, direct pan-activator of AMP-activated protein kinase
(AMPK), with other kinases and off-target proteins. The information is presented through clear
data tables, detailed experimental protocols, and illustrative diagrams to facilitate a thorough
understanding of its specificity.

Summary of MK-8722 Kinase and Off-Target Activity

MK-8722 is a powerful activator of all 12 mammalian AMPK complexes, exhibiting EC50 values
in the low nanomolar range. While demonstrating potent on-target activity, its cross-reactivity
with other kinases and proteins is a critical aspect of its preclinical evaluation. An extensive
screening of MK-8722 against a panel of 115 enzymes, transporters, and receptors revealed
off-target activity in the micromolar range against several proteins, most notably the serotonin
5-HT2A receptor.

Potency of MK-8722 against AMPK Isoforms

MK-8722 demonstrates high potency across all 12 mammalian AMPK isoforms, albeit with a
noted higher affinity for f1-containing complexes over [32-containing complexes. The half-
maximal effective concentrations (EC50) for the activation of various AMPK complexes by MK-
8722 are summarized below.
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AMPK Complex EC50 (nM)

B1-containing

alp1yl ~1-6

a2p1yl ~1-6

[32-containing

alp2yl ~15 - 63

a2p2y1 ~15 - 63

Note: The table presents a summary of reported EC50 ranges. For specific values, refer to the
primary literature.

Off-Target Cross-Reactivity Profile of MK-8722

A broad screening panel was utilized to assess the selectivity of MK-8722. The following table
summarizes the identified off-target activities.

Target Activity Range (M)
Serotonin 5-HT2A Receptor 3-10
Dopamine Transporter (DAT) 3-10
Norepinephrine Transporter (NET) 3-10
Monoamine Oxidase-A (MAO-A) 3-10
Monoamine Oxidase-B (MAO-B) 3-10

It is important to note that while these off-target activities were observed, they are in the
micromolar range, significantly higher than the nanomolar potency for AMPK activation[1].

Experimental Methodologies

To ensure a comprehensive understanding of the data presented, detailed experimental
protocols for key assays are provided below.
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Kinase Selectivity Profiling: KINOMEscan™ Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively
measure the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase captured
on the solid support is inversely proportional to the affinity of the test compound.

Protocol:

Kinase Preparation: A diverse panel of human kinases are expressed, purified, and tagged
(e.g., with DNA).

o Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and
immobilized on streptavidin-coated beads.

o Competition Assay: The test compound (MK-8722) at various concentrations is incubated
with the kinase and the ligand-coated beads.

o Quantification: After incubation and washing, the amount of kinase bound to the beads is
guantified using quantitative PCR (QPCR) of the DNA tag.

o Data Analysis: The results are typically reported as the percentage of the control (DMSO
vehicle) or as a dissociation constant (Kd) value.
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KINOMEscan™ Assay Workflow

Radioligand Binding Assay for Serotonin 5-HT2A
Receptor

This assay determines the affinity of a test compound for the serotonin 5-HT2A receptor by

measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the 5-HT2A receptor is incubated
with a source of the receptor (e.g., cell membranes). The addition of a test compound will
compete for binding, and the reduction in radioactivity bound to the receptor is measured.
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Protocol:

o Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are
prepared.

o Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4) is used.

» Radioligand: A specific radioligand, such as [3H]-ketanserin, is used at a concentration near
its Kd.

o Competition Binding: The cell membranes, radioligand, and varying concentrations of the
test compound (MK-8722) are incubated together.

o Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through
glass fiber filters, which retain the membrane-bound radioactivity.

 Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

o Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition
constant) value.
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Radioligand Binding Assay Workflow

Signaling Pathway Context

MK-8722 directly activates AMPK, a central regulator of cellular energy homeostasis. Activated
AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways (e.g.,
fatty acid and protein synthesis) and the activation of catabolic pathways (e.g., glucose uptake
and fatty acid oxidation). The off-target interactions of MK-8722 with monoamine transporters
and oxidases could potentially influence neurotransmitter signaling, although the micromolar
activity suggests these effects would likely only occur at high concentrations.
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MK-8722 Signaling Context

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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